molecular formula C6H4ClI B1293798 1-Chloro-3-iodobenzene CAS No. 625-99-0

1-Chloro-3-iodobenzene

Cat. No.: B1293798
CAS No.: 625-99-0
M. Wt: 238.45 g/mol
InChI Key: JMLWXCJXOYDXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-iodobenzene is an organic compound with the molecular formula C6H4ClI. It is a derivative of benzene, where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom. This compound is a clear light yellow liquid and is used as an intermediate in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-iodobenzene can be synthesized through several methods. One common method involves the halogenation of benzene derivatives. For instance, starting with 3-chlorobenzene, iodination can be achieved using iodine and an oxidizing agent like nitric acid . Another method involves the diazotization of 3-chloroaniline followed by a Sandmeyer reaction with potassium iodide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

  • Copper-Catalyzed Ullmann Coupling :
    Reaction with amines or alcohols in the presence of CuI and Cs₂CO₃ yields aryl ethers or amines. For example, coupling with 4-cyano-1H-imidazole under these conditions achieves a 59% yield .
  • Halogen Exchange :
    Iodine’s superior leaving-group ability enables selective substitution at the iodine position in the presence of palladium catalysts .

Cross-Coupling Reactions

The iodine substituent facilitates transition-metal-catalyzed cross-couplings, leveraging its high reactivity in oxidative addition steps:

Suzuki-Miyaura Coupling

ReactantCatalyst SystemProductYieldConditions
Phenylboronic acidPd(OAc)₂, K₃PO₄, AgOAcBiaryl derivatives86.5%80–90°C, DCE

Sonogashira Coupling

Reaction with terminal alkynes (e.g., propargyl alcohol) using PdCl₂(PPh₃)₂ and CuI yields aryl alkynes with 76% efficiency .

Carbonylation

Under CO pressure (10 bar), palladium-catalyzed reactions with nucleophiles (e.g., methanol) produce esters or carboxylic acids .

Electrophilic Aromatic Substitution

ElectrophileReaction TypeProductRate Relative to Benzene
Br₂Bromination1-Bromo-3-chloro-5-iodobenzene~10⁻⁶
NO₂⁺NitrationNitro-substituted derivativesNot observed

Mechanistic Insight:

  • The arenium intermediate stabilization is poor due to electron withdrawal by halogens .
  • Iodine’s polarizability may slightly enhance ortho/para selectivity in rare cases .

Halogen-Lithium Exchange

The iodine atom undergoes facile exchange with organolithium reagents (e.g., n-BuLi) at low temperatures (-78°C), enabling access to aryl lithium intermediates for further functionalization .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) selectively removes iodine, yielding 1-chlorobenzene as the primary product .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–I bond, generating aryl radicals that participate in:

  • Polymerization initiators
  • Radical addition to alkenes

Comparative Reactivity with Analogues

CompoundReactivity in Cross-CouplingPreferred Site for Substitution
This compoundHigh (I > Cl)Iodine position
1-Bromo-3-iodobenzeneModerate (I > Br)Iodine position
1-Chloro-4-iodobenzeneHigh (para-I)Iodine position

Scientific Research Applications

Organic Synthesis

1-Chloro-3-iodobenzene is primarily utilized as a precursor in organic chemistry. The presence of both halogens enables the formation of various derivatives through nucleophilic substitution reactions. This compound can be transformed into other functionalized aromatic compounds, which are essential for creating complex organic molecules.

Table 1: Key Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles to form substituted products.
Cross-Coupling ReactionsParticipates in palladium-catalyzed coupling reactions (e.g., Suzuki coupling).
Electrophilic Aromatic SubstitutionCan undergo electrophilic substitution due to the electron-withdrawing nature of halogens.

Pharmaceutical Applications

The compound has garnered attention in medicinal chemistry as an intermediate in the synthesis of various pharmaceuticals. While direct pharmacological effects are not extensively documented, derivatives of this compound have shown potential antimicrobial and anticancer properties.

Case Study: Synthesis of Anticancer Agents

Research has indicated that modifications of this compound can lead to compounds with significant anticancer activity. For instance, derivatives synthesized through palladium-catalyzed reactions exhibited selective cytotoxicity against cancer cell lines, suggesting that this compound may play a role in developing new cancer therapies.

Agrochemical Applications

In agrochemistry, this compound is utilized in synthesizing herbicides and pesticides. Its reactivity allows for the creation of compounds that can effectively target specific pests while minimizing environmental impact.

Table 2: Agrochemical Derivatives from this compound

Compound NameApplication
Iodochlorophenyl HerbicidesEffective against broadleaf weeds
Iodinated PesticidesTargeting specific insect pests

Material Science

The compound's unique properties also make it suitable for applications in material science. It can be used to modify polymers and create functional materials with specific properties.

Case Study: Polymer Modification

In one study, this compound was used to enhance the thermal stability and mechanical properties of polymer matrices. The incorporation of this compound into polymer blends resulted in materials with improved performance characteristics suitable for high-temperature applications.

Analytical Chemistry

Due to its well-defined properties, this compound serves as a reference standard in various analytical techniques such as chromatography and mass spectrometry. Its consistent behavior under different experimental conditions makes it valuable for calibration and validation purposes.

Mechanism of Action

The mechanism of action of 1-chloro-3-iodobenzene in chemical reactions typically involves the activation of the carbon-iodine bond. This bond is relatively weak compared to carbon-chlorine bonds, making it more reactive in substitution reactions. The iodine atom can be easily replaced by other nucleophiles, facilitating various coupling reactions .

Comparison with Similar Compounds

  • 1-Chloro-4-iodobenzene
  • 1-Chloro-2-iodobenzene
  • 1-Bromo-3-iodobenzene

Comparison: 1-Chloro-3-iodobenzene is unique due to the positioning of the chlorine and iodine atoms on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in regioselective reactions .

Biological Activity

1-Chloro-3-iodobenzene (C₆H₄ClI), a halogenated aromatic compound, has garnered attention in various fields of biological research due to its structural characteristics and potential applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its effects on cellular processes, toxicity profiles, and potential therapeutic applications.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₆H₄ClI
Molecular Weight238.45 g/mol
Boiling Point228 °C
Melting Point54.5 °C
Density1.927 g/cm³
Flash Point102 °C
CAS Number625-99-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of chlorine and iodine substituents. These interactions can lead to alterations in cellular signaling pathways, particularly those involved in angiogenesis and cell proliferation .

Angiogenesis Inhibition

Recent studies have highlighted the role of halogenated compounds in inhibiting angiogenesis, a critical process in tumor growth and metastasis. For instance, compounds similar to this compound have been shown to disrupt the interaction between vascular endothelial growth factor (VEGF) and its receptors (VEGFRs), thereby inhibiting endothelial cell proliferation and migration .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. It is classified as hazardous, with potential effects including:

  • Skin Irritation : Can cause skin irritation upon contact.
  • Eye Irritation : May lead to serious eye damage.
  • Respiratory Effects : Inhalation can cause respiratory tract irritation.

Precautionary measures are recommended when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of this compound derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Neurotoxicity Assessment

Another research focused on assessing the neurotoxic effects of halogenated compounds, including this compound, on neuronal cell cultures. The findings revealed that exposure led to increased oxidative stress markers and neuronal cell death, suggesting a need for further investigation into its neurotoxic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-chloro-3-iodobenzene at the laboratory scale, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via halogenation or cross-coupling reactions. For example, in Suzuki-Miyaura tandem cross-coupling, this compound can be synthesized using aryl iodides under palladium catalysis. Reaction conditions (e.g., temperature, solvent, and catalyst loading) must be optimized to avoid side products like dehalogenation byproducts . Purification often involves column chromatography or recrystallization, with purity verified via melting point analysis, NMR, and GC-MS. Stabilization with copper chips is recommended to prevent decomposition during storage .

Q. How can researchers resolve discrepancies in reported solubility data for this compound in organic solvents?

  • Methodological Answer : Solubility values may vary due to experimental conditions (e.g., temperature, solvent grade). For instance, CRC Handbooks report 0.00311 g/100g in water at 25°C , while other sources note higher solubility in acetone or ethanol . To reconcile discrepancies, replicate measurements using standardized protocols (e.g., gravimetric analysis under controlled humidity and temperature) and validate against reference data from vapor pressure studies .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should be identified?

  • Methodological Answer : NMR (¹H and ¹³C) is critical for structural confirmation. In ¹H NMR, aromatic protons appear as distinct multiplets in the 7.0–7.5 ppm range, while chlorine and iodine substituents cause deshielding. FT-IR can confirm C-Cl and C-I bonds via stretches at 550–600 cm⁻¹ and 500–550 cm⁻¹, respectively. Mass spectrometry should show molecular ion peaks at m/z 238 (M⁺) .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine and iodine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom acts as a superior leaving group compared to chlorine, enabling selective coupling at the C-I position. Steric hindrance from the meta-chloro group can slow oxidative addition in palladium-catalyzed reactions. Kinetic studies using DFT calculations or competitive coupling experiments (e.g., with 1-chloro-4-iodobenzene) can quantify these effects .

Q. What experimental strategies can address contradictions in thermodynamic data (e.g., sublimation enthalpy) for this compound?

  • Methodological Answer : Sublimation enthalpy discrepancies arise from measurement techniques (e.g., diaphragm manometry vs. torsion effusion). A robust approach involves cross-validating data using multiple methods and applying error analysis frameworks. For example, Oonk et al. (1998) resolved inconsistencies by assessing random and systematic errors in vapor pressure datasets, yielding Δcr<sup>g</sup>Hm° = 71.86 kJ·mol⁻¹ for 1-chloro-4-iodobenzene, a structural analog .

Q. How can researchers design experiments to probe the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under controlled humidity, temperature, and light exposure can identify degradation pathways. Monitor decomposition via HPLC or iodometric titration. Copper stabilization (as in ) reduces iodine loss, but long-term storage in amber vials under inert gas (N2 or Ar) is advised .

Q. Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesized this compound?

  • Methodological Answer : Use ANOVA to compare yields and purity across batches. For parametric data, Tukey’s HSD test identifies outliers. Non-parametric alternatives (e.g., Kruskal-Wallis) apply if normality assumptions fail. Include control batches to isolate variability sources (e.g., reagent quality, humidity) .

Q. How should researchers interpret conflicting crystallographic data for halogenated benzene derivatives?

  • Methodological Answer : Compare unit cell parameters (e.g., a, b, c axes) and packing motifs across studies. For this compound, leverage powder XRD to confirm isomorphism with analogs like 1-bromo-4-iodobenzene. Density functional theory (DFT) simulations can resolve discrepancies in lattice energy predictions .

Q. Safety & Handling

Q. What are the key safety protocols for handling this compound in electrophilic substitution reactions?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to toxicity and volatility. Neutralize waste with sodium thiosulfate to reduce iodine content. Monitor for exothermic reactions in halogenation steps; adiabatic calorimetry can predict thermal runaway risks .

Properties

IUPAC Name

1-chloro-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClI/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLWXCJXOYDXRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060810
Record name Benzene, 1-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-99-0
Record name 1-Chloro-3-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-iodobenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-3-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-chloro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4060810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.